molecular formula C13H9N3O B8475180 5-Aminobenzo[f][1,7]naphthyridine-8-carbaldehyde

5-Aminobenzo[f][1,7]naphthyridine-8-carbaldehyde

Cat. No. B8475180
M. Wt: 223.23 g/mol
InChI Key: QTVUCBMGHUGTSC-UHFFFAOYSA-N
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Patent
US08895577B2

Procedure details

A solution of (5-aminobenzo[f][1,7]naphthyridin-8-yl)methanol (from Example 85) (1.0 eq.) and activated MnO2 (20 eq.) in DCM (0.1 M) was stirred at ambient temperature over night. The reaction mixture was diluted with DCM. The MnO2 was filtered off, and the filtrate was concentrated en vacuo to obtain a crude residue. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-10% MeOH/DCM to give 5-aminobenzo[f][1,7]naphthyridine-8-carbaldehyde as a yellow solid: 1H NMR (acetone-d6): δ 10.19 (s, 1H), 9.14 (dd, 1H), 9.01 (dd, 1H), 8.63 (d, 1H), 8.14 (d, 1H), 7.93 (dd, 1H), 7.81 (dd, 1H), 6.96 (br s, 2H). LRMS [M+H]=224.1
Name
(5-aminobenzo[f][1,7]naphthyridin-8-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[CH:12]=[CH:13][C:14]([CH2:16][OH:17])=[CH:15][C:4]=2[N:3]=1>C(Cl)Cl.O=[Mn]=O>[NH2:1][C:2]1[C:11]2[N:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[CH:12]=[CH:13][C:14]([CH:16]=[O:17])=[CH:15][C:4]=2[N:3]=1

Inputs

Step One
Name
(5-aminobenzo[f][1,7]naphthyridin-8-yl)methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=C(C=3C=CC=NC13)C=CC(=C2)CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Mn]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The MnO2 was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated en vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a crude residue
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC2=C(C=3C=CC=NC13)C=CC(=C2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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